molecular formula C23H21N3O3S B2498170 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide CAS No. 1788561-89-6

3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide

Cat. No.: B2498170
CAS No.: 1788561-89-6
M. Wt: 419.5
InChI Key: RPXBJGNCDRBTQI-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide is a complex organic compound that features a benzenesulfonyl group, an imidazo[1,2-a]pyridine moiety, and a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the benzenesulfonyl group and the propanamide linkage. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the imidazo[1,2-a]pyridine core.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Biological Activity

The compound 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of the target compound involves the reaction of 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine with bromomethyl phenyl sulfone in the presence of a catalyst and base. The reaction conditions typically include:

  • Catalyst: Iridium complex (Ir(ppy)₃)
  • Base: Potassium hydrogen phosphate (K₂HPO₄)
  • Solvent: Acetonitrile (MeCN)
  • Temperature: 25 °C under nitrogen atmosphere for 12 hours

Following the reaction, the product is purified through chromatography and crystallized from a dichloromethane-hexane solution .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazo[1,2-a]pyridine moieties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines. In vitro studies indicated that modifications to the imidazo[1,2-a]pyridine structure can enhance anticancer activity. A notable example includes:

  • Cell Lines Tested: MDA-MB-468 (breast cancer) and CCRF-CM (leukemia)
  • IC₅₀ Values:
    • MDA-MB-468: 3.99 ± 0.21 µM
    • CCRF-CM: 4.51 ± 0.24 µM

These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases .

The mechanism underlying the anticancer effects appears to involve cell cycle arrest and apoptosis induction. For example, compounds similar to the target structure have been shown to arrest the cell cycle in the G0-G1 and S phases, promoting apoptosis through intrinsic pathways .

Antimicrobial Activity

In addition to its anticancer properties, compounds with benzenesulfonamide groups have demonstrated notable antimicrobial activities. The structural features of sulfonamides are known to contribute to their efficacy against bacterial infections. Research indicates that derivatives can inhibit bacterial growth effectively, although specific data on this compound's antimicrobial activity remains limited .

Comparative Analysis of Related Compounds

Compound NameStructure TypeIC₅₀ (µM)Biological Activity
Compound AImidazo[1,2-a]pyridine3.99 ± 0.21Anticancer (breast)
Compound BBenzenesulfonamideVariesAntimicrobial
Compound CSulfonamide derivativeVariesCardiovascular effects

Case Studies

  • Case Study on Cancer Cell Lines:
    • Researchers evaluated various derivatives of imidazo[1,2-a]pyridine for their anticancer properties against breast cancer cell lines.
    • Results indicated that specific structural modifications led to enhanced potency compared to parent compounds.
  • Antimicrobial Efficacy:
    • A study assessed several benzenesulfonamide derivatives against common bacterial strains.
    • The results showed a correlation between structural complexity and antimicrobial effectiveness.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-17-8-7-14-26-16-21(25-23(17)26)19-11-5-6-12-20(19)24-22(27)13-15-30(28,29)18-9-3-2-4-10-18/h2-12,14,16H,13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXBJGNCDRBTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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